molecular formula C25H25N5O2S2 B2828180 N-benzyl-N-ethyl-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892740-09-9

N-benzyl-N-ethyl-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2828180
CAS No.: 892740-09-9
M. Wt: 491.63
InChI Key: KRIMGENIGHUROT-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a thieno ring fused with a triazolo and pyrimidine ring system, along with a sulfonyl group and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

N-benzyl-N-ethyl-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is explored for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: It is used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-ethyl-3-((4-methylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
  • N-benzyl-N-ethyl-3-((4-chlorophenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Uniqueness

N-benzyl-N-ethyl-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. These properties may include enhanced binding affinity to molecular targets, increased stability, or improved solubility compared to similar compounds.

Properties

IUPAC Name

N-benzyl-N-ethyl-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2S2/c1-4-29(16-18-8-6-5-7-9-18)23-22-21(14-15-33-22)30-24(26-23)25(27-28-30)34(31,32)20-12-10-19(11-13-20)17(2)3/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIMGENIGHUROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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